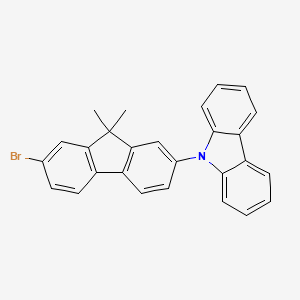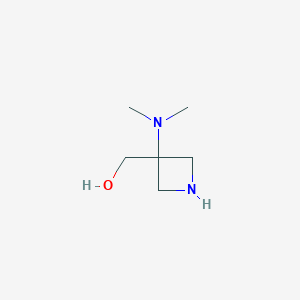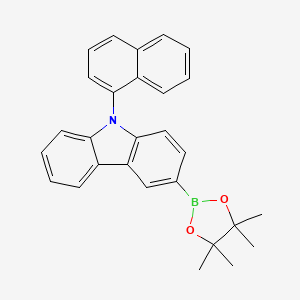
9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9H-carbazole is a complex organic compound that combines the structural features of both carbazole and fluorene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9H-carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of fluorene is coupled with a brominated carbazole under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or Grignard reagents in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or amino groups.
Scientific Research Applications
9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Mechanism of Action
The mechanism by which 9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9H-carbazole exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets and pathways, influencing processes such as electron transport and energy transfer. Its unique structure allows it to participate in π-π stacking interactions and other non-covalent interactions, which are crucial for its function in electronic devices and biological systems.
Comparison with Similar Compounds
Similar Compounds
9-(9,9-Dimethyl-9H-fluoren-2-yl)-9H-carbazole: Lacks the bromine atom, resulting in different reactivity and electronic properties.
9-(7-Bromo-9H-fluoren-2-yl)-9H-carbazole: Similar structure but without the dimethyl groups, affecting its steric and electronic characteristics.
9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9H-indole: Contains an indole moiety instead of carbazole, leading to different biological and electronic properties.
Uniqueness
The presence of both bromine and dimethyl groups in 9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9H-carbazole imparts unique electronic and steric properties, making it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical modifications also enhances its versatility in research and industrial applications.
Properties
IUPAC Name |
9-(7-bromo-9,9-dimethylfluoren-2-yl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrN/c1-27(2)23-15-17(28)11-13-19(23)20-14-12-18(16-24(20)27)29-25-9-5-3-7-21(25)22-8-4-6-10-26(22)29/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTPRGAOOBHNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=C(C=C6)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12827475.png)


![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)

![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827503.png)



![6-Propoxy-1H-benzo[d]imidazole](/img/structure/B12827513.png)

